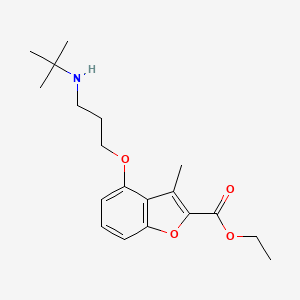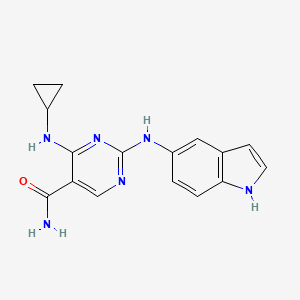
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, using indole derivatives.
Cyclopropylamine addition: The cyclopropylamine group can be introduced via nucleophilic substitution reactions.
Final carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially forming reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-thiol
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the cyclopropylamino and indole moieties can significantly influence its binding affinity and selectivity towards molecular targets.
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-1-2-10)21-11-3-4-13-9(7-11)5-6-18-13/h3-8,10,18H,1-2H2,(H2,17,23)(H2,19,20,21,22) |
InChI Key |
YKYVBDDWMGCDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)

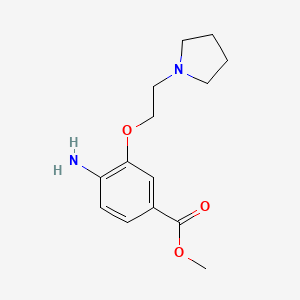
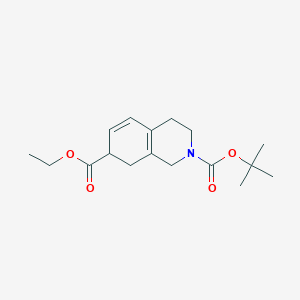
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)


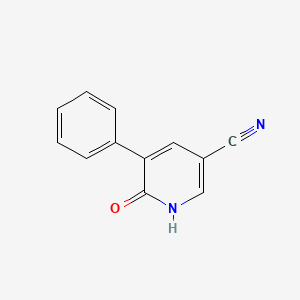
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
